molecular formula C8H8ClN3O B2560012 2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 137540-94-4

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2560012
CAS No.: 137540-94-4
M. Wt: 197.62
InChI Key: TYQKZFOAABYLAF-UHFFFAOYSA-N
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Description

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound that belongs to the class of triazolopyridines. This compound is known for its unique structure, which combines a triazole ring with a pyridine ring, and is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of hydrazine hydrate and ethanol under reflux conditions . Another method includes the use of dicationic molten salts as catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethanol, and various nucleophiles. Reaction conditions often involve refluxing in ethanol or other solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazolopyridines, while cyclization reactions can produce different cyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific chloroethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-chloroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQKZFOAABYLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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